Product packaging for Ketoconazole Impurity B(Cat. No.:CAS No. 1346598-39-7)

Ketoconazole Impurity B

Cat. No.: B584095
CAS No.: 1346598-39-7
M. Wt: 749.7 g/mol
InChI Key: VMDQNVDMNGLNOT-VRLMBGIESA-N
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Description

Significance of Impurity Control in Pharmaceutical Science and Regulatory Compliance

In the realm of pharmaceutical sciences, the presence of impurities in active pharmaceutical ingredients (APIs) and finished drug products is an inevitable consequence of the manufacturing process and storage. synzeal.comnih.gov These impurities, which are any components of the drug product that are not the drug substance or an excipient, can arise from various sources, including starting materials, by-products of synthesis, intermediates, degradation products, and residual solvents. nih.govusp.org The control of these impurities is a critical aspect of drug development and manufacturing, as their presence, even in trace amounts, can significantly impact the safety and efficacy of the final medicinal product. synzeal.comjapsonline.com

Regulatory bodies worldwide, such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines to ensure the quality and safety of pharmaceuticals. usp.orgresearchgate.net The ICH guidelines, particularly Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, provide a framework for the identification, qualification, and control of impurities. usp.orgeuropa.eu These guidelines set thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. chemicalbook.com Adherence to these regulatory standards is mandatory for the approval and marketing of any new drug product. researchgate.net The meticulous process of impurity profiling, which involves the identification, characterization, and quantification of impurities, is therefore a cornerstone of pharmaceutical quality assurance. japsonline.comresearchgate.net

Academic Perspectives on Ketoconazole (B1673606) and its Impurity Profile

Ketoconazole is a broad-spectrum synthetic antifungal agent belonging to the imidazole (B134444) class. chemicalbook.comsigmaaldrich.com Its chemical name is cis-1-acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine. sigmaaldrich.com Given its widespread use, the impurity profile of ketoconazole has been a subject of significant academic and regulatory scrutiny. The European Pharmacopoeia (EP) lists several impurities of ketoconazole, including Impurity A, B, C, D, and E. uspbpep.com

Research has focused on developing robust analytical methods to detect and quantify these impurities in both the bulk drug substance and finished pharmaceutical formulations. synzeal.com Forced degradation studies are often employed to understand the degradation pathways of ketoconazole under various stress conditions such as acid, base, oxidation, heat, and light. researchgate.netxjtu.edu.cn These studies help in identifying potential degradation products that might arise during the shelf life of the drug product. While some degradation products of ketoconazole have been identified, such as the N-oxide and deacetylated forms, the complete impurity profile and the formation pathways of all designated impurities are complex and continue to be an area of active investigation. usp.orgresearchgate.netxjtu.edu.cn The presence of multiple chiral centers in the ketoconazole molecule further complicates its impurity profile, with the potential for various stereoisomers. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H42Cl2N6O6 B584095 Ketoconazole Impurity B CAS No. 1346598-39-7

Properties

CAS No.

1346598-39-7

Molecular Formula

C38H42Cl2N6O6

Molecular Weight

749.7 g/mol

IUPAC Name

1-[4-[4-[5-(4-acetylpiperazin-1-yl)-2-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenoxy]phenyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C38H42Cl2N6O6/c1-27(47)43-13-17-45(18-14-43)30-4-7-32(8-5-30)51-37-22-31(46-19-15-44(16-20-46)28(2)48)6-10-36(37)49-23-33-24-50-38(52-33,25-42-12-11-41-26-42)34-9-3-29(39)21-35(34)40/h3-12,21-22,26,33H,13-20,23-25H2,1-2H3/t33-,38-/m1/s1

InChI Key

VMDQNVDMNGLNOT-VRLMBGIESA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC3=C(C=CC(=C3)N4CCN(CC4)C(=O)C)OCC5COC(O5)(CN6C=CN=C6)C7=C(C=C(C=C7)Cl)Cl

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC3=C(C=CC(=C3)N4CCN(CC4)C(=O)C)OC[C@@H]5CO[C@@](O5)(CN6C=CN=C6)C7=C(C=C(C=C7)Cl)Cl

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC3=C(C=CC(=C3)N4CCN(CC4)C(=O)C)OCC5COC(O5)(CN6C=CN=C6)C7=C(C=C(C=C7)Cl)Cl

Synonyms

1-(4-{3-[4-(4-Acetylpiperazin-1-yl)phenoxy]-4-[2-(2,4-dichlorophenyl)-2-imidazol-1-ylmethyl[1,3]dioxolan-4-ylmethyl]phenyl}piperazin-1-yl)ethanone; 

Origin of Product

United States

Nomenclature and Stereochemical Considerations in Research on Ketoconazole Impurity B

Standardized Naming Conventions and Pharmacopeial Designations for Ketoconazole (B1673606) Impurity B (e.g., EP Impurity B)

Ketoconazole Impurity B is recognized and cataloged by various pharmacopeias, ensuring standardized quality control in pharmaceutical formulations. The European Pharmacopoeia (EP) officially designates it as this compound. epichem.comsynzeal.comallmpus.com This designation is crucial for regulatory purposes and for scientists to have a common reference point.

In addition to its pharmacopeial name, this compound is identified by several chemical names and a specific CAS (Chemical Abstracts Service) number. The most common chemical name is 1-Acetyl-4-[4-[[(2RS,4SR)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl-methyl)-1,3-dioxolan-4-yl]methoxy]-3-[4-(4-acetylpiperazin-1-yl)phenoxy] phenyl]piperazine. allmpus.com Another systematic name provided by the European Pharmacopoeia is 1-[4-[(72RS,74SR)-11-acetyl-72-(2,4-dichlorophenyl)-3,5-dioxa-1(1)-piperazina-9(1)-imidazola-7(2,4)- synzeal.comCurrent time information in Bangalore, IN.dioxolana-2(1,4),4(1,2)-dibenzenanonaphan-45-yl]piperazin-1-yl]ethan-1-one. synzeal.com Its registered CAS number is 1346598-39-7. epichem.compharmaffiliates.com

The following table summarizes the various identifiers for this compound:

Identifier TypeIdentifierSource
Pharmacopeial Designation This compoundEuropean Pharmacopoeia (EP) epichem.comsynzeal.comallmpus.com, British Pharmacopoeia (BP) allmpus.com
Chemical Name 1-Acetyl-4-[4-[[(2RS,4SR)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl-methyl)-1,3-dioxolan-4-yl]methoxy]-3-[4-(4-acetylpiperazin-1-yl)phenoxy] phenyl]piperazineAllmpus allmpus.com
Chemical Name (as per EP) 1-[4-[(72RS,74SR)-11-acetyl-72-(2,4-dichlorophenyl)-3,5-dioxa-1(1)-piperazina-9(1)-imidazola-7(2,4)- synzeal.comCurrent time information in Bangalore, IN.dioxolana-2(1,4),4(1,2)-dibenzenanonaphan-45-yl]piperazin-1-yl]ethan-1-oneSynZeal synzeal.com
CAS Number 1346598-39-7Epichem epichem.com, GLP Pharma Standards glppharmastandards.com, Pharmaffiliates pharmaffiliates.com
Molecular Formula C38H42Cl2N6O6Epichem epichem.com, Allmpus allmpus.com, Pharmaffiliates pharmaffiliates.com
Molecular Weight 749.70 g/mol Epichem epichem.com

Investigations into Stereochemical Variants and Optical Isomers of this compound

The molecular structure of Ketoconazole, and by extension its impurities, contains two chiral centers, leading to the possibility of stereoisomerism. europa.eu Ketoconazole itself is a racemic mixture of the cis-(2S,4R) and cis-(2R,4S) enantiomers. europa.eu Research has shown that these stereoisomers can exhibit different biological activities. nih.gov

Investigations into this compound have also revealed the presence of stereochemical variants. Specifically, an optical isomer designated as this compound' has been identified. researchgate.netresearchgate.net In high-performance liquid chromatography (HPLC) analysis, this compound' and this compound show different retention times but identical mass-to-charge ratios in mass spectrometry, which is a characteristic of optical isomers. researchgate.net

The stereochemistry of the parent molecule, Ketoconazole, has been a subject of study. The four stereoisomers of Ketoconazole have been synthesized and their selective inhibition of various cytochrome P-450 enzymes has been evaluated. nih.gov For instance, the cis-(2S,4R) isomer is a more potent inhibitor of certain enzymes involved in steroid biosynthesis compared to its antipode. nih.gov This highlights the importance of stereochemistry in the biological activity of azole compounds.

While detailed pharmacological studies on the individual stereoisomers of this compound are not extensively documented in the provided search results, the identification of its optical isomer, this compound', underscores the necessity of stereospecific analytical methods for the accurate quality control of Ketoconazole. The separation of these isomers is critical to ensure the purity and safety of the final pharmaceutical product.

Elucidation of Formation Pathways and Degradation Kinetics of Ketoconazole Impurity B

Research on Acid-Catalyzed Degradation Pathways Leading to Impurity B

Forced degradation studies are instrumental in identifying potential degradation products of drug substances. ijlpr.com When subjected to acidic conditions, ketoconazole (B1673606) undergoes degradation, leading to the formation of various impurities. nih.govufrgs.br

One of the primary degradation products observed under acidic stress is reported to be an impurity with a similar retention time to that seen in base-catalyzed degradation, suggesting a common hydrolysis product. nih.gov Specifically, studies involving heating ketoconazole in 1N HCl have shown the formation of a main degradation product at a relative retention time (RRT) of 0.80. nih.govresearchgate.netresearchgate.net Another study identified Impurity-4 as the primary degradation product under acidic stress. Research has indicated that acidic hydrolysis can lead to a demethylated degradation product through the cleavage of the ketoconazole structure. researchgate.net

A study on a liquid formulation of ketoconazole identified a degradation product, 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxalan-4-methanol, which could be formed through direct hydrolysis or hydrolysis of an oxidized intermediate of ketoconazole. scholars.direct The degradation of ketoconazole in acidic media has been shown to be significant, with one study reporting a 27.11% degradation when exposed to 1 M hydrochloric acid for 30 minutes at 60°C. ufrgs.br Another study observed 13.6% degradation to EP Impurity-D after 3 days in 0.1 N HCl. usp.org

The following table summarizes findings from a forced degradation study of ketoconazole under acidic conditions:

Stress ConditionObservationDegradation (%)Reference
1N HCl, 100°C, 8 minMain degradation product at RRT 0.8010.702 nih.govresearchgate.net
1 M HCl, 60°C, 30 minSignificant degradation27.11 ufrgs.br
0.1 N HCl, 3 daysFormation of EP Impurity-D13.6 usp.org
Acidic StressImpurity-4 as primary degradation product-

This table is interactive. Click on the headers to sort the data.

Studies on Base-Catalyzed Degradation Mechanisms Involving Impurity B

Similar to acidic conditions, ketoconazole is susceptible to degradation in alkaline environments. Studies have shown that base-catalyzed hydrolysis results in the formation of a degradation product that is chromatographically identical to the one formed under acidic conditions, suggesting a shared hydrolytic pathway. nih.gov This impurity has been observed at an RRT of 0.80. nih.govresearchgate.net

In one study, heating ketoconazole in 1N NaOH for 30 minutes at 100°C resulted in the formation of this impurity. nih.govresearchgate.net Another investigation reported a significant degradation of 64.88% when ketoconazole was exposed to 0.01 M sodium hydroxide (B78521) for 10 minutes at 60°C. ufrgs.br Furthermore, degradation in 0.1 N NaOH for 3 days led to the formation of 5.4% of EP Impurity-D. usp.org The primary degradation product under alkaline stress has also been identified as Impurity-4. The degradation mechanism under basic conditions is thought to involve the cleavage of the ketoconazole structure, leading to a demethylated product. researchgate.net

The results of base-catalyzed degradation studies are summarized in the table below:

Stress ConditionObservationDegradation (%)Reference
1N NaOH, 100°C, 30 minMain degradation product at RRT 0.80- nih.govresearchgate.net
0.01 M NaOH, 60°C, 10 minHigh sensitivity to basic conditions64.88 ufrgs.br
0.1 N NaOH, 3 daysFormation of EP Impurity-D5.4 usp.org
Alkaline StressImpurity-4 as primary degradation product-

This table is interactive. Click on the headers to sort the data.

Investigations into Oxidative Degradation Products and Formation Mechanisms of Impurity B

Ketoconazole is also prone to degradation under oxidative stress. nih.gov The primary oxidative degradation product is different from the hydrolysis product formed under acidic and basic conditions. nih.govresearchgate.net A major degradation product observed under oxidative stress is Ketoconazole N-oxide, which forms at the piperazine (B1678402) ring. nih.govresearchgate.netusp.org The lone pair of electrons on the nitrogen atom of the piperazine ring that is not attached to the carbonyl group is susceptible to oxidation. nih.gov

In a study using 30% hydrogen peroxide, an unknown impurity was detected at an RRT of 0.72. nih.govresearchgate.netresearchgate.net Another study identified Ketoconazole Impurity-2 as the predominant degradation product after peroxide degradation. The formation of N-oxide has been confirmed through techniques like LC-MS, which shows an increase in mass of 16 amu compared to the parent ketoconazole molecule. nih.gov The imidazole (B134444) ring of ketoconazole can also undergo oxidation, potentially initiated by the formation of an epoxide. washington.edu

The following table presents data from oxidative degradation studies of ketoconazole:

Stress ConditionObservationDegradation (%)Reference
30% H2O2, heatedUnknown impurity at RRT 0.72- nih.govresearchgate.netresearchgate.net
3% H2O2, 4 hoursFormation of Ketoconazole N-oxide5.4 usp.org
Peroxide degradationKetoconazole Impurity-2 predominated-
30% H2O2, 60°C, 30 minSignificant degradation18.93 ufrgs.br

This table is interactive. Click on the headers to sort the data.

Analysis of Thermal and Photolytic Influences on Impurity B Formation

The stability of ketoconazole under thermal and photolytic stress has been investigated, with some conflicting results. Several studies have reported that ketoconazole is relatively stable under thermal and photolytic conditions. nih.govresearchgate.netufrgs.br For instance, exposure to heat at 105°C for 24 hours and 60°C for up to 10 days, as well as UV degradation at 254 nm for 24 hours, showed the drug substance to be stable. nih.govresearchgate.net Similarly, no degradation was detected under heat (105°C for 3 days) and light exposure (NLT 200 watt hours/square meter for UV and NLT 3.6 million lux hours for visible light). usp.org

However, other research indicates that ketoconazole can be sensitive to heat and light. scielo.brscielo.br One study found significant decomposition under thermal (105°C for 24h) and photolytic (254 nm for 24h) conditions, with photolytic degradation being more pronounced. scielo.brscielo.br Another study reported a 9.6% degradation under photolytic stress. oup.com

The varying results could be attributed to differences in the formulation (drug substance vs. formulated product) and the specific stress conditions applied.

The following table summarizes the findings on thermal and photolytic degradation:

Stress ConditionObservationDegradation (%)Reference
105°C for 24h & 60°C for 10 daysStable- nih.govresearchgate.net
UV at 254 nm for 24hStable- nih.govresearchgate.net
105°C for 3 daysNo degradation detected- usp.org
Light exposureNo degradation detected- usp.org
Thermal (105°C for 24h)Rapid degradation69.05-87.15 scielo.brscielo.br
Photolysis (254 nm for 24h)More sensitive, rapid degradation47.31-66.83 scielo.brscielo.br
PhotolyticDegradation observed9.6 oup.com

This table is interactive. Click on the headers to sort the data.

Kinetic Studies of Impurity B Formation Under Controlled Stress Conditions

Kinetic studies are essential for understanding the rate at which impurities form under specific conditions, which helps in determining the shelf life and appropriate storage conditions for pharmaceutical products. The formation of degradation products of ketoconazole, including Impurity B, is dependent on factors such as pH, temperature, and the presence of oxidizing agents. ijlpr.com

Forced degradation studies provide insights into the kinetics of impurity formation. For example, under acidic conditions (1N HCl at 100°C), the amount of the major degradation product at RRT 0.80 increased from 5.328% after 2 minutes to 10.702% after 8 minutes of heating. researchgate.net This indicates a time-dependent formation of this impurity.

In base-catalyzed degradation (1N NaOH at 100°C), the same impurity increased from 0.439% after 10 minutes to a higher, though unspecified, amount after 30 minutes. researchgate.net

Under oxidative stress with 30% H2O2, the formation of the N-oxide impurity was observed. nih.gov The kinetics of this reaction can be influenced by temperature, with heating accelerating the degradation process. nih.govresearchgate.net

While specific kinetic models (e.g., zero-order, first-order) for the formation of Ketoconazole Impurity B are not extensively detailed in the provided search results, the data from forced degradation studies clearly demonstrate that the formation of this and other impurities is a function of time and the nature of the stressor.

Synthetic Methodologies for the Generation of Ketoconazole Impurity B Reference Standards

Development of Laboratory-Scale Synthesis Routes for Impurity B

The synthesis of Ketoconazole (B1673606) Impurity B reference standards for research and quality control purposes typically involves multi-step chemical processes. While specific proprietary methods may vary between manufacturers, the general approach often starts from precursors of ketoconazole or related derivatives.

One potential synthetic route involves the coupling of two key intermediates. A common strategy described in the literature for analogous compounds involves the etherification of a phenolic derivative with a suitably functionalized dioxolane moiety. koreascience.kr For instance, a method for synthesizing ketoconazole derivatives involves the reaction of an aryl bromide with a phenol (B47542) derivative, which is accomplished through a modified copper-mediated reaction at elevated temperatures, using the phenol derivative itself as a solvent. koreascience.kr

Another approach could involve the degradation of ketoconazole under specific stress conditions to generate the impurity, which is then isolated. Forced degradation studies on ketoconazole have shown that certain impurities are formed under acidic, basic, and oxidative stress. usp.orgnih.gov However, for producing a specific reference standard like Impurity B, a targeted synthesis is generally preferred to ensure a higher yield and purity of the desired compound.

The synthesis often begins with commercially available starting materials, which undergo a series of reactions to build the complex structure of the impurity. For example, the synthesis of ketoconazole itself and its related compounds often utilizes 2,4-dichlorophenyl derivatives and imidazole-containing fragments. google.com The development of these routes on a laboratory scale allows for the careful control of reaction parameters and the characterization of intermediates at each step.

Below is a representative table outlining a potential laboratory-scale synthesis approach, based on general principles of organic synthesis and information on related compounds.

Interactive Data Table: Potential Laboratory-Scale Synthesis Steps for Ketoconazole Impurity B

Step Reaction Type Starting Materials Reagents and Conditions Key Intermediate
1 Etherification Precursor A (Phenolic derivative) Precursor B (Functionalized dioxolane), Base (e.g., K2CO3), Solvent (e.g., DMF), Heat Coupled ether intermediate
2 Functional Group Interconversion Coupled ether intermediate Specific reagents to modify functional groups (e.g., acylation, alkylation) Modified intermediate
3 Final Coupling/Cyclization Modified intermediate Appropriate coupling partners and catalysts Crude this compound

Chemical Reaction Optimization for Targeted Synthesis of this compound

Optimizing the chemical reactions is crucial for maximizing the yield and purity of the targeted this compound, while minimizing the formation of byproducts. This optimization process is a multifaceted endeavor, often employing both traditional and modern methodologies.

Historically, reaction optimization has been carried out by systematically varying one factor at a time (OFAT), such as temperature, reaction time, solvent, or catalyst concentration. beilstein-journals.org However, this approach can be time-consuming and may not reveal the interactions between different variables. More advanced techniques like Design of Experiments (DoE) allow for the simultaneous investigation of multiple parameters, leading to a more comprehensive understanding of the reaction landscape. beilstein-journals.org

Recent advancements have seen the integration of machine learning (ML) and Bayesian optimization into the field of chemical synthesis. beilstein-journals.orgucla.edugithub.io These computational tools can analyze initial experimental data and predict the optimal reaction conditions to achieve a desired outcome, such as maximizing the yield of the impurity. beilstein-journals.orgucla.edu This data-driven approach can significantly accelerate the optimization process and lead to more efficient and robust synthetic routes. github.io

For the targeted synthesis of this compound, optimization would focus on several key aspects:

Maximizing Yield: Adjusting stoichiometry, temperature, and reaction time to favor the formation of the desired product.

Improving Purity: Selecting highly selective reagents and catalysts to minimize the formation of isomeric or other related impurities.

Reaction Efficiency: Choosing solvents that facilitate the reaction and subsequent workup, and exploring catalysts that can be used in smaller quantities or are recyclable.

The table below illustrates key parameters that are typically optimized in the synthesis of complex organic molecules like this compound.

Interactive Data Table: Parameters for Chemical Reaction Optimization

Parameter Description Typical Range/Options Goal
Temperature Affects reaction rate and selectivity. 0 °C to 150 °C Find the optimal balance between reaction speed and minimizing side reactions.
Reaction Time Duration required for the reaction to reach completion. 1 hour to 48 hours Ensure complete conversion of starting materials without product degradation.
Solvent Medium for the reaction; influences solubility and reactivity. Aprotic polar (e.g., DMF, Acetonitrile), Ethereal (e.g., THF), Halogenated (e.g., DCM) Maximize solubility of reactants and facilitate the desired reaction pathway.
Catalyst Substance that increases the reaction rate without being consumed. Metal-based (e.g., Cu, Pd), Acid/Base catalysts Increase reaction rate and selectivity at lower temperatures.
Reagent Concentration Molar ratio of reactants. 1:1 to 1:5 Drive the reaction to completion and control selectivity.

Isolation and Purification Techniques for Research-Grade Reference Material Development

Following the synthesis, the crude this compound must be isolated and purified to meet the stringent requirements for a research-grade reference standard. The purity of the reference material is paramount for its use in analytical method development, validation, and routine quality control testing of the API. synzeal.com

A common and powerful technique for the isolation and purification of pharmaceutical impurities is High-Performance Liquid Chromatography (HPLC). scholars.directscholars.direct Preparative HPLC, which uses larger columns and higher flow rates than analytical HPLC, is often employed to separate the target impurity from the reaction mixture. scholars.directscholars.direct

The development of a suitable HPLC method involves the careful selection of the stationary phase (e.g., C8 or C18), mobile phase composition, and detection wavelength. scholars.direct Gradient elution is frequently used to achieve optimal separation of compounds with different polarities. scholars.direct

Once fractions containing the purified impurity are collected, the solvent is removed, typically by evaporation under reduced pressure. The resulting solid material may then be further purified by techniques such as crystallization. Crystallization from a suitable solvent system can significantly enhance the purity of the compound by removing any remaining trace impurities.

The purity of the final reference material is confirmed using a battery of analytical techniques, including analytical HPLC, Mass Spectrometry (MS) for structural confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govjocpr.com

The following table summarizes the key techniques used in the isolation and purification of this compound.

Interactive Data Table: Isolation and Purification Techniques

Technique Principle Application in Impurity B Purification Key Parameters
Preparative HPLC Differential partitioning of components between a stationary and a mobile phase. Primary method for separating Impurity B from the crude reaction mixture. scholars.directscholars.direct Column type (e.g., C18), mobile phase gradient, flow rate, injection volume.
Crystallization Formation of a solid crystalline structure from a solution, leading to purification. Final purification step to obtain high-purity solid reference material. Solvent selection, cooling rate, concentration.
Filtration Separation of a solid from a liquid or gas by passing the mixture through a filter medium. To remove insoluble materials before HPLC or after crystallization. Filter paper/membrane pore size.
Evaporation Removal of solvent to concentrate the sample or obtain the solid product. To remove HPLC solvents from the collected fractions. Temperature, pressure (vacuum).

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are fundamental in separating Impurity B from the active pharmaceutical ingredient (API), ketoconazole, and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods, while Gas Chromatography (GC) also finds specific applications.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Impurity B

The development of a robust and reliable HPLC method is crucial for the accurate quantification of this compound. Several studies have focused on creating stability-indicating HPLC methods capable of separating ketoconazole from its impurities, including Impurity B. researchgate.net

A common approach involves reversed-phase HPLC (RP-HPLC) with a C18 or C8 column. researchgate.net Method development often includes optimizing the mobile phase composition, pH, flow rate, and column temperature to achieve adequate resolution between ketoconazole and its impurities. researchgate.netusp.org For instance, a mobile phase consisting of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) or triethylamine (B128534) in water) and an organic modifier like acetonitrile (B52724) is frequently used. researchgate.netijprajournal.com The pH of the mobile phase is a critical parameter, with values around 4.0 to 5.5 often providing good peak shape and separation. researchgate.netresearchgate.net

Validation of these HPLC methods is performed according to International Council for Harmonisation (ICH) guidelines, ensuring the method is specific, linear, accurate, precise, and robust. researchgate.netijprajournal.compharmacophorejournal.com Linearity is typically established over a concentration range from the limit of quantification (LOQ) to 150% of the expected impurity level, with correlation coefficients (r) greater than 0.999 being indicative of a good linear relationship. researchgate.netresearchgate.net Accuracy is assessed through recovery studies, with results generally expected to be within 98-102%. researchgate.net Precision, evaluated through repeatability (intraday) and intermediate precision (interday), is demonstrated by low relative standard deviation (%RSD) values, typically below 2%. researchgate.netijprajournal.com

Table 1: Exemplary HPLC Method Parameters for this compound Analysis

ParameterConditionReference
ColumnAgilent C8 (150 mm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase0.3% Triethylamine in 20 mM potassium dihydrogen phosphate buffer (pH 4.0): Acetonitrile (68:32 v/v) researchgate.net
Flow Rate1.0 mL/min researchgate.net
DetectionUV at 230 nm ijprajournal.com
Column TemperatureAmbient or controlled at 45°C usp.orgijprajournal.com

Ultra-Performance Liquid Chromatography (UPLC) Applications and Optimization for Impurity B

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. researchgate.netresearchgate.net UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), leading to improved separation efficiency. researchgate.net

For the analysis of this compound, UPLC methods often employ a C18 column, such as the Waters Acquity UPLC BEH C18. researchgate.netresearchgate.net Gradient elution is commonly used to effectively separate a wide range of impurities with different polarities. researchgate.net A typical mobile phase might consist of a phosphate buffer as the aqueous phase and a mixture of buffer and acetonitrile as the organic phase. researchgate.netresearchgate.net Optimization of a UPLC method involves fine-tuning the gradient profile, flow rate, and column temperature to achieve the best possible separation in the shortest time. researchgate.net Validated UPLC methods for ketoconazole and its impurities have demonstrated excellent precision with %RSD values often below 2% for impurities. researchgate.netresearchgate.net

Gas Chromatography (GC) Methodologies in Impurity Analysis

While liquid chromatography is more common for the analysis of non-volatile and thermally labile compounds like ketoconazole and its impurities, Gas Chromatography (GC) can be employed for the analysis of volatile impurities or for specific derivatization procedures. ajrconline.org The use of GC in the direct analysis of this compound is less prevalent due to the high molecular weight and potential for thermal degradation of the compound. However, GC coupled with mass spectrometry (GC-MS) is a powerful tool for identifying unknown volatile or semi-volatile impurities that may be present in the drug substance or product. mdpi.com Method development in GC would involve selecting an appropriate column (e.g., a fused silica (B1680970) capillary column with a suitable stationary phase), optimizing the temperature program, and choosing the correct injection technique. mdpi.com

Hyphenated Techniques for Structural Elucidation and Precise Quantification

For the unambiguous identification and structural confirmation of impurities, hyphenated techniques that couple the separation power of chromatography with the specificity of spectroscopic detectors are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS / HPLC-TOF-MS / Q-ToF LCMS) in Impurity B Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the identification and characterization of pharmaceutical impurities. ajrconline.org By coupling an HPLC or UPLC system with a mass spectrometer, it is possible to obtain the mass-to-charge ratio (m/z) of the separated components, providing crucial information about their molecular weight. researchgate.netresearchgate.net

High-resolution mass spectrometry (HRMS) techniques like Time-of-Flight (TOF) and Quadrupole Time-of-Flight (Q-ToF) are particularly valuable. nih.govxjtu.edu.cn HPLC-TOF-MS and Q-ToF LCMS provide highly accurate mass measurements, which can be used to determine the elemental composition of an impurity. researchgate.netnih.gov This information, combined with fragmentation data obtained through tandem mass spectrometry (MS/MS), allows for the confident structural elucidation of unknown impurities. researchgate.netresearchgate.net For instance, a study utilizing HPLC-TOF-MS successfully identified "this compound' optical isomer" in a cream formulation. nih.govxjtu.edu.cn The fragmentation patterns of the impurity can be compared to that of the parent drug to pinpoint structural modifications.

Table 2: LC-MS Parameters for Ketoconazole Impurity Analysis

ParameterConditionReference
Ionization SourceElectrospray Ionization (ESI), Positive Mode nih.gov
Mass AnalyzerTime-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-ToF) researchgate.netnih.gov
Nebulizer Pressure50 PSI nih.gov
Dry Gas Temperature350 °C nih.gov
Collision EnergyVariable, depending on the desired fragmentation researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation of Impurity B

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. ajrconline.org While LC-MS provides information on molecular weight and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of the molecule. nih.govresearchgate.net

Following the isolation of an impurity, typically through preparative HPLC, various NMR experiments (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) are performed. researchgate.netlookchem.com The chemical shifts, coupling constants, and correlation signals in the NMR spectra allow for the complete assignment of the structure of this compound. researchgate.net For example, ¹H NMR can identify the number and types of protons present, while ¹³C NMR provides information about the carbon skeleton. researchgate.net The combination of LC-MS and NMR data provides a comprehensive and unambiguous structural confirmation of the impurity. nih.govresearchgate.net

Elemental Analysis Techniques for Impurity B

Elemental analysis plays a crucial role in the comprehensive characterization of pharmaceutical impurities, including this compound. While specific studies focusing solely on the elemental analysis of Impurity B are not extensively documented, the principles and techniques applied to the active pharmaceutical ingredient (API), ketoconazole, and its other degradation products provide a strong framework for its analysis. nih.govresearchgate.net

Techniques such as mass spectroscopy and nuclear magnetic resonance (NMR) have been utilized for the elemental analysis of ketoconazole and its impurities. jocpr.comjocpr.com These methods are instrumental in determining the chemical structure and confirming the elemental composition of these compounds. For instance, elemental analysis (CHNO) has been performed on ketoconazole and its hydrolysis and oxidative degradants to elucidate their molecular formulas. researchgate.net

The primary goal of applying elemental analysis to this compound would be to confirm its elemental composition and to detect the presence of any inorganic impurities. This is critical as inorganic contaminants can originate from various sources, including catalysts, reagents, and manufacturing equipment.

Commonly employed elemental analysis techniques in the pharmaceutical industry that would be applicable to Impurity B analysis include:

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive technique capable of detecting and quantifying trace and ultra-trace elements.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Suitable for quantifying a wide range of elements at various concentration levels.

Atomic Absorption Spectroscopy (AAS): A well-established technique for the quantification of specific elements.

The selection of a particular technique would depend on the specific elements of interest and the required detection limits.

Spectroscopic Approaches for Purity Assessment in Impurity B Research (e.g., UV-Vis Detection)

Spectroscopic methods, particularly UV-Visible (UV-Vis) spectrophotometry, are fundamental in the purity assessment of pharmaceutical compounds, including this compound. researchgate.netxjtu.edu.cnwiley.com UV-Vis detection is often coupled with High-Performance Liquid Chromatography (HPLC) to identify and quantify impurities.

In the analysis of ketoconazole and its related substances, UV detection is a standard practice. usp.orgscispace.com The UV spectrum of a compound is a characteristic property that can be used for its identification. For ketoconazole, the maximum absorbance is often observed at specific wavelengths, such as 225 nm, 238 nm, or 255.2 nm, depending on the solvent and analytical conditions. usp.orgpharmacophorejournal.comresearchgate.net

When assessing the purity of this compound, a UV-Vis detector, often a photodiode array (PDA) detector, is used in conjunction with an HPLC system. usp.org The PDA detector allows for the acquisition of the entire UV spectrum of the eluting peaks, which aids in peak identification and purity assessment. A homogenous UV spectrum across a single chromatographic peak indicates the absence of co-eluting impurities. usp.org

A study on a compound ketoconazole and clobetasol (B30939) propionate (B1217596) cream utilized HPLC-TOF-MS for the qualitative analysis of related substances, identifying this compound' optical isomer and ketoconazole impurity E. xjtu.edu.cn This highlights the power of combining chromatographic separation with advanced spectroscopic detection.

The development of spectrophotometric methods for ketoconazole determination often involves identifying the wavelength of maximum absorption (λmax) and establishing a linear relationship between absorbance and concentration. ijfmr.comrjptonline.org For instance, one method determined the λmax of ketoconazole to be 255.2 nm and established linearity in the concentration range of 5–25 µg/ml. researchgate.net Such principles are directly applicable to developing quantitative methods for Impurity B.

Method Validation Parameters and Robustness Studies for Impurity B Analysis (Aligned with ICH Guidelines)

Method validation is a critical component of pharmaceutical analysis, ensuring that an analytical method is suitable for its intended purpose. nih.govresearchgate.netjocpr.comresearchgate.netekb.eg The validation of analytical methods for this compound must adhere to the International Council for Harmonisation (ICH) guidelines. jocpr.comwiley.com

Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. wiley.comoup.com For Impurity B, this would involve demonstrating that its peak is well-resolved from ketoconazole and other potential impurities.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.netscielo.brresearchgate.net This is typically demonstrated by a high correlation coefficient (r > 0.999). researchgate.netresearchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. ekb.egoup.com It is often assessed by recovery studies at different concentration levels. usp.orgoup.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ekb.egoup.com It is evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. ekb.egoup.com The relative standard deviation (%RSD) is a common measure of precision, with values typically expected to be less than 2%. ekb.egscielo.br

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. pharmacophorejournal.comresearchgate.netresearchgate.net

Robustness studies are conducted to evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters. usp.orgpharmacophorejournal.comscielo.br For an HPLC method for Impurity B analysis, these variations could include changes in:

Flow rate of the mobile phase usp.org

pH of the mobile phase usp.org

Column temperature usp.org

Mobile phase composition pharmacophorejournal.com

The results of robustness studies provide an indication of the method's reliability during routine use. scielo.br

Regulatory and Pharmacopeial Context

Ketoconazole (B1673606) Impurity B is a specified impurity in the European Pharmacopoeia. uspbpep.com The monograph sets a limit for this and other specified impurities, which is typically not more than 0.2%. uspbpep.com The United States Pharmacopeia (USP) also has monographs for ketoconazole and its formulations. usp.org A USP document on the analysis of ketoconazole foam describes the use of Ketoconazole EP Impurity B in a system suitability solution, demonstrating its role as a critical reference standard for ensuring the performance of the analytical method. usp.org The use of well-characterized impurity standards is essential for the accurate quantification of impurities and for demonstrating compliance with regulatory requirements. researchgate.net

Impurity Profiling Strategies Incorporating Ketoconazole Impurity B

Comprehensive Impurity Profiling Approaches in Pharmaceutical Research

Impurity profiling is a critical component of pharmaceutical research and development, aimed at the detection, identification, and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products. ijprajournal.combiomedres.us Regulatory bodies, including the International Council for Harmonisation (ICH) and the United States Food and Drug Administration (FDA), have established stringent guidelines that necessitate comprehensive purity assessments to ensure the safety and efficacy of pharmaceuticals. ijsr.netnih.gov Impurities are classified as organic, inorganic, or residual solvents. ijsr.net Organic impurities can arise from the manufacturing process, such as starting materials, byproducts, or intermediates, or they can be degradation products that form during storage. nih.govnih.gov

A cornerstone of impurity profiling is the forced degradation or stress study, which exposes the drug substance to harsh conditions like acid, base, oxidation, heat, and light to predict potential degradation products. nih.govresearchgate.net In the case of Ketoconazole (B1673606), studies have shown that the drug is particularly susceptible to degradation under acidic and oxidative conditions. researchgate.net For instance, exposure to acidic conditions can lead to the formation of specific degradation impurities, while oxidative stress using hydrogen peroxide has been shown to produce Ketoconazole N-oxide as a major degradant. nih.govusp.org

A variety of advanced analytical techniques are employed for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is widely used due to its sensitivity and the wide range of available detectors and stationary phases. ijprajournal.combiomedres.us For structural elucidation of unknown impurities, hyphenated techniques are indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for identifying impurities by providing molecular weight information and fragmentation patterns. ijprajournal.comnih.govnih.gov These comprehensive strategies ensure that a complete picture of a drug's impurity profile, including known impurities like Ketoconazole Impurity B and potential new degradation products, is established.

Stress ConditionObserved Major Degradation ProductsReference
Acid Hydrolysis (1N HCl)Ketoconazole Impurity D, other unknown impurities nih.govusp.org
Base Hydrolysis (1N NaOH)Ketoconazole Impurity D usp.org
Oxidation (30% H₂O₂)Ketoconazole N-oxide nih.govusp.org
ThermalNo significant degradation detected usp.org
PhotolyticNo significant degradation detected usp.org

Application of Impurity B in Quality Control Research and Method Transferability Studies

This compound, identified chemically as 1-[4-[[2RS,4SR)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]-3-[4-(4-acetylpiperazin-1-yl)phenoxy]phenyl]piperazine, serves as a crucial reference standard in the quality control of Ketoconazole. epichem.com The availability of well-characterized impurity standards is fundamental for the development and validation of robust analytical methods designed to ensure product quality. jocpr.com

In quality control (QC) laboratories, this compound is used to validate the specificity of chromatographic methods. A key validation parameter is the ability of the method to unequivocally assess the analyte in the presence of other components, including its impurities. pharmacophorejournal.com To achieve this, a system suitability solution is often prepared containing both the Ketoconazole API and a known concentration of this compound. usp.org Injecting this solution confirms that the analytical system can adequately separate the impurity peak from the main API peak, which is a prerequisite for accurate quantification. nih.govusp.org

Furthermore, Impurity B is essential for robustness testing and method transferability studies. Robustness testing involves deliberately varying method parameters (e.g., pH of the mobile phase, flow rate) to ensure the method's performance remains acceptable, demonstrating its reliability for routine use. nih.govusp.org During method transfer—the process of verifying that a method performs as intended when transferred from one laboratory to another—spiking samples with known impurities like Impurity B is a common practice. This helps confirm that the receiving laboratory's system can achieve the same level of separation and sensitivity, ensuring consistent quality control across different manufacturing and testing sites.

Development and Application of Software-Assisted Chromatographic Separations for Impurity Profiles

Modern pharmaceutical analysis is increasingly moving towards a Quality by Design (QbD) approach for analytical method development. This involves using systematic, software-assisted tools to build quality, efficiency, and robustness into the method from the outset. usp.orgresearchgate.net For complex separations involving an API and multiple impurities like those of Ketoconazole, software platforms such as Design Expert or S-Matrix are employed to proficiently screen, optimize, and select the ideal chromatographic parameters. usp.orgresearchgate.net

This approach utilizes Design of Experiments (DOE), a statistical tool that allows for the simultaneous study of multiple variables. usp.org Instead of the traditional one-factor-at-a-time (OFAT) approach, DOE can efficiently map the relationships between critical method parameters and critical method attributes (e.g., resolution between adjacent peaks). For the separation of Ketoconazole and its impurities, including Impurity B, a multifactorial robustness study can be designed to explore the Method Operable Design Region (MODR)—a defined space where variations in method parameters are proven not to significantly affect results. usp.org

For example, a study might investigate small changes in three key variables: the pH of the mobile phase, the column temperature, and the flow rate. The software generates a series of experimental runs with different combinations of these parameters. usp.org The results are then used to create a statistical model that predicts the outcome of the separation under any condition within the studied range, allowing for the selection of the most robust operating conditions for routine quality control use. usp.orgresearchgate.net

Variable ParameterLow LevelNominal LevelHigh LevelReference
Mobile Phase pH4.85.05.2 usp.org
Flow Rate (mL/min)0.81.01.2 usp.org
Column Temperature (°C)424548 usp.org

Regulatory Science and Pharmacopeial Considerations in Ketoconazole Impurity B Research

Adherence to International Conference on Harmonization (ICH) Guidelines for Impurities

The International Conference on Harmonization (ICH) provides globally recognized guidelines for the control of impurities in new drug substances and products. The primary documents relevant to Ketoconazole (B1673606) Impurity B are ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products). These guidelines establish a framework for the identification, reporting, and qualification of impurities. europa.euich.org

Adherence to these guidelines requires that any impurity present above a certain threshold must be reported, identified, and qualified. europa.eu Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. fda.gov For an impurity like Ketoconazole Impurity B, this involves a thorough assessment of its potential toxicity. ich.org

The ICH has established thresholds for reporting, identification, and qualification, which are often dependent on the maximum daily dose of the drug. These thresholds guide the analytical and safety studies required. europa.eu For example, if this compound is a degradation product observed during stability studies, its levels must be monitored and controlled within the limits justified by safety data. europa.euich.org The guidelines mandate that a rationale for the inclusion or exclusion of any impurity in the drug substance specification must be provided in regulatory submissions. ich.org

Table 1: ICH Thresholds for Impurities in New Drug Products

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.1%0.2% or 1.0 mg per day intake (whichever is lower)0.5% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.05%0.1%0.15% or 1.0 mg per day intake (whichever is lower)
Source: Adapted from ICH Harmonised Tripartite Guideline Q3B(R2). europa.eu

Role of Pharmacopeial Standards (e.g., European Pharmacopoeia, United States Pharmacopeia) in Defining Impurity B Specifications

Pharmacopeias play a crucial role in setting the official standards for drug quality. The European Pharmacopoeia (EP), British Pharmacopoeia (BP), and United States Pharmacopeia (USP) provide monographs that define the tests, procedures, and acceptance criteria for drug substances and products, including limits for specified impurities. sigmaaldrich.comsigmaaldrich.com

This compound is a specified impurity in the European Pharmacopoeia, as indicated by the availability of "Ketoconazole EP Impurity B" and "Ketoconazole impurity mixture CRS" (Chemical Reference Substance) from official sources like the European Directorate for the Quality of Medicines & HealthCare (EDQM). sigmaaldrich.comchromachemie.co.insynzeal.com The availability of these certified reference standards is essential for the accurate identification and quantification of the impurity during quality control testing. sigmaaldrich.com These standards ensure that laboratories can reliably perform the tests prescribed in the pharmacopeial monograph. sigmaaldrich.comaquigenbio.com

Table 2: Examples of Pharmacopeial Reference Standards for Ketoconazole and its Impurities

Reference Standard NameIssuing Pharmacopoeia / BodyPurpose
Ketoconazole impurity mixture EP Reference StandardEuropean Pharmacopoeia (EP)Laboratory tests as prescribed in the EP. sigmaaldrich.com
Ketoconazole EP Impurity BEuropean Pharmacopoeia (EP)Reference standard for identification and quantification. synzeal.comchemicea.com
Ketoconazole impurity standardBritish Pharmacopoeia (BP)Laboratory tests as prescribed in the BP. sigmaaldrich.com
Ketoconazole, United States Pharmacopeia (USP) Reference StandardUnited States Pharmacopeia (USP)Official standard for Ketoconazole drug substance. sigmaaldrich.com

Research on Establishing Impurity Specifications and Acceptance Criteria for Drug Quality

The establishment of specifications and acceptance criteria for any impurity, including this compound, is a data-driven process guided by regulatory principles. Research in this area focuses on ensuring that the proposed limits are safe and achievable by the manufacturing process. fda.gov

The process begins with the identification of potential and actual impurities that arise during synthesis or storage. chemicea.com For this compound, this involves using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) to detect and quantify its presence. chemicea.com High-quality reference standards are indispensable for this work, serving as the benchmark for method validation and routine quality control. aquigenbio.com

Acceptance criteria are set based on data from multiple batches, including those used in safety and clinical studies. fda.gov The level of any impurity is considered qualified if it was present in these batches and found to be safe. fda.gov If a new impurity appears or an existing one increases to a level above the qualified threshold, further safety studies may be required. europa.eu Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on acceptable limits for impurities, which generally align with ICH thresholds. For instance, a limit of 0.50% for an identified impurity in a drug substance is often considered acceptable without further justification, provided the impurity is not unusually potent. fda.gov The goal is to set an acceptance criterion that is "no higher than the level that can be justified by safety data and should be consistent with the level achievable by the manufacturing process and the analytical capability." fda.gov

Research Challenges and Future Perspectives in Ketoconazole Impurity B Analysis

Advancements in Green Analytical Chemistry for Impurity Analysis

The pharmaceutical industry is increasingly adopting the principles of Green Analytical Chemistry (GAC) to minimize its environmental footprint. This paradigm shift is driven by the need for sustainable practices that reduce or eliminate the use of hazardous substances in analytical methodologies. The analysis of Ketoconazole (B1673606) Impurity B is poised to benefit significantly from these advancements, which prioritize analyst safety, reduce waste, and lower energy consumption.

The core principles of Green Analytical Chemistry revolve around twelve key tenets, including waste prevention, use of safer solvents, and energy efficiency. youtube.com In the context of impurity analysis, this translates to the development of methods that are not only robust and reliable but also environmentally benign.

Key Green Analytical Techniques:

Miniaturization and Automation: The adoption of techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) allows for the use of smaller particle-sized columns, leading to a significant reduction in solvent consumption and faster analysis times. nih.gov Automation of analytical processes further minimizes human error and reagent waste. zamann-pharma.com

Eco-friendly Solvents: A primary focus of GAC is the replacement of toxic organic solvents, such as acetonitrile (B52724) and methanol, with greener alternatives like ethanol (B145695), water, or supercritical fluids. nih.govzamann-pharma.com Research has demonstrated the successful use of ethanol as a mobile phase for the analysis of ketoconazole and its impurities, showcasing a viable green alternative. nih.gov

Alternative Sample Preparation: Modern sample preparation techniques are being developed to reduce solvent use. These include Solid-Phase Microextraction (SPME), Supercritical Fluid Extraction (SFE), and microwave-assisted solvent extraction, which offer efficient extraction with minimal environmental impact. zamann-pharma.com

A comparative overview of traditional versus green analytical approaches for impurity analysis is presented in Table 1.

Table 1: Comparison of Traditional and Green Analytical Approaches for Impurity Analysis

FeatureTraditional Analytical ApproachGreen Analytical Approach
Solvent Usage High consumption of hazardous organic solvents (e.g., acetonitrile, methanol).Reduced consumption of solvents; use of eco-friendly alternatives (e.g., ethanol, water, supercritical CO2). acs.org
Waste Generation Generates significant volumes of toxic chemical waste.Minimizes waste generation through miniaturization and solvent recycling. zamann-pharma.com
Energy Consumption Often requires energy-intensive instrumentation and long analysis times.Employs energy-efficient techniques like UHPLC and aims for faster analysis. nih.gov
Sample Preparation May involve complex and solvent-heavy extraction procedures.Utilizes innovative, solvent-less, or solvent-minimized techniques like SPME and SFE. youtube.com
Analyst Safety Higher risk of exposure to toxic chemicals.Enhanced safety for analysts due to the use of less hazardous materials. zamann-pharma.com

The implementation of these green strategies in the routine analysis of Ketoconazole Impurity B can lead to more sustainable and cost-effective quality control processes within the pharmaceutical industry. bohrium.com

Emerging Technologies for Enhanced Impurity Detection and Characterization

The accurate detection and comprehensive characterization of pharmaceutical impurities, often present at trace levels, necessitate the use of highly sensitive and selective analytical technologies. For this compound, emerging technologies, particularly hyphenated analytical techniques, are pivotal in overcoming the challenges of its detection and structural elucidation.

Hyphenated techniques combine the separation power of chromatography or electrophoresis with the detection and identification capabilities of spectroscopy. acs.org This synergy allows for the analysis of complex mixtures and the unambiguous identification of unknown impurities.

Prominent Emerging Technologies:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for impurity profiling. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography provides accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown impurities like this compound. lhasalimited.org

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS remains a powerful tool, offering excellent separation efficiency and sensitive detection. lhasalimited.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique provides detailed structural information, which is invaluable for the definitive characterization of impurities without the need for their isolation. zamann-pharma.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS is particularly useful for the analysis of polar and charged molecules. A study on a stereoisomeric impurity of ketoconazole, trans-ketoconazole, successfully employed capillary zone electrophoresis-electrospray-mass spectrometry (CZE-ESI-MS) for its identification and quantification, highlighting the potential of this technique for other ketoconazole impurities. drugdiscoverynews.com

Table 2 highlights the applications of various emerging analytical techniques in the context of pharmaceutical impurity analysis.

Table 2: Applications of Emerging Analytical Technologies in Impurity Analysis

TechnologyPrincipleApplication in Impurity Analysis
LC-MS/HRMS Combines the separation of LC with the mass analysis of MS, providing molecular weight and structural information. lhasalimited.orgIdentification and quantification of non-volatile and thermally labile impurities; structural elucidation of unknown degradation products. lhasalimited.org
GC-MS Separates volatile compounds by GC and identifies them by MS based on their mass-to-charge ratio and fragmentation patterns. lhasalimited.orgDetection and quantification of volatile organic impurities and residual solvents. lhasalimited.org
LC-NMR Couples the separation power of LC with the structure-elucidating capabilities of NMR spectroscopy. zamann-pharma.comUnambiguous structural characterization of impurities directly in the chromatographic eluent, avoiding laborious isolation. zamann-pharma.com
CE-MS Separates analytes based on their electrophoretic mobility in a capillary, followed by mass spectrometric detection. drugdiscoverynews.comAnalysis of chiral and polar impurities, offering high separation efficiency and low sample consumption. drugdiscoverynews.com

These advanced analytical tools are instrumental in building a comprehensive impurity profile for ketoconazole, thereby ensuring the quality and safety of the final drug product.

Integration of Computational Approaches in Impurity Research and Prediction

The integration of computational tools and in silico models is revolutionizing pharmaceutical research and development, including the study of impurities. These approaches offer a proactive means to predict the formation of potential impurities, understand degradation pathways, and assess their potential toxicity, often before they are detected experimentally.

In silico methods can significantly reduce the time and resources required for impurity research by focusing analytical efforts on likely candidates.

Key Computational Approaches:

In Silico Degradation Prediction: Software programs like Zeneth can predict the degradation pathways of a drug substance under various stress conditions (e.g., acid, base, oxidation, light). bohrium.comlhasalimited.org These predictions are based on a knowledge base of chemical degradation rules and can help in identifying potential degradation products, including impurities like this compound. bohrium.comlhasalimited.org

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are computational tools that correlate the chemical structure of a compound with its biological activity or a particular property. nih.gov In the context of impurity analysis, QSAR models can be used to predict the toxicity (e.g., mutagenicity) of impurities based on their structure, in line with regulatory guidelines such as ICH M7. youtube.comnih.gov This allows for a risk-based approach to impurity control.

Molecular Modeling and Simulation: These techniques can provide insights into the mechanisms of impurity formation and their interaction with the active pharmaceutical ingredient (API). For instance, computational models can predict the likelihood of an impurity being incorporated into a crystal lattice during crystallization. acs.org

Table 3 provides an overview of the role of various computational approaches in impurity research.

Table 3: Role of Computational Approaches in Pharmaceutical Impurity Research

Computational ApproachDescriptionApplication in Impurity Research
In Silico Degradation Prediction Utilizes software to predict potential degradation products based on the chemical structure of the API and stress conditions. lhasalimited.orgProactively identifies potential impurities, guiding analytical method development and forced degradation studies. bohrium.comlhasalimited.org
QSAR Models Statistical models that relate chemical structure to a specific endpoint, such as toxicity. nih.govPredicts the toxicological potential of impurities, aiding in risk assessment and setting control strategies. youtube.comnih.gov
Molecular Modeling Simulates the behavior of molecules to understand their properties and interactions at the atomic level. acs.orgInvestigates the formation mechanisms of impurities and their physical properties, such as solubility and stability. acs.org
Predictive Impurity Analysis (PIA) A data-driven approach combining experimental data and computational tools to anticipate and manage impurities. zamann-pharma.comFacilitates early identification of impurity risks, supporting robust manufacturing process development and regulatory submissions. zamann-pharma.com

The integration of these computational tools provides a powerful framework for a more predictive and efficient approach to managing impurities like this compound throughout the drug development lifecycle.

Q & A

Basic Research Questions

Q. How is Ketoconazole Impurity B structurally characterized and differentiated from other ketoconazole impurities?

  • Methodological Answer : this compound is identified as (±)-cis-1-Acetyl-4-(4-[(2-[2,4-dichlorophenyl]-2-[1H-imidazol-1-ylmethyl]-1,3-dioxolan-4-yl)-methoxy]phenyl)piperazine, with a molecular formula of C₂₆H₂�₈Cl₂N₄O₄. Structural differentiation relies on chromatographic retention times and spectral data (e.g., SMILES: CC(=O)N1CCN(CC1)c2ccc(OC[C@H]3CO[C@@](Cn4ccnc4)(O3)c5ccc(Cl)cc5Cl)cc2). In BP 2023, impurities are resolved using HPLC with specific mobile phases, where Impurity B (referred to as "Impurity 1" in some chromatograms) elutes after Impurity D and before ketoconazole .

Q. What analytical methods are recommended for quantifying this compound in formulations?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 220 nm) is widely used. A validated method involves a C18 column, isocratic elution with a phosphate buffer (pH 4.5)-acetonitrile (60:40 v/v) mobile phase, and a flow rate of 1.0 mL/min. System suitability criteria require resolution >2.0 between adjacent peaks. Robustness studies (±5°C column temperature, ±0.1 mL/min flow rate) confirm method stability . Recovery rates for ketoconazole and impurities in formulations (e.g., creams) should exceed 95% with RSD <2% .

Q. How is this compound synthesized for use as a reference standard?

  • Methodological Answer : The impurity is synthesized via a multi-step process:

Piperazine derivatization : Acetylation of 4-(4-hydroxyphenyl)piperazine.

Coupling reaction : Reaction with 2,4-dichlorophenyl-imidazole methoxy-dioxolane intermediate under controlled pH (7.5–8.5).

Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by crystallization from ethanol/water .

  • Purity (>98%) is confirmed by HPLC and mass spectrometry (ESI+ m/z 547.2 [M+H]⁺) .

Advanced Research Questions

Q. What are the implications of this compound on drug-enzyme interactions?

  • Methodological Answer : Impurity B may retain structural motifs critical for cytochrome P450 (CYP) inhibition, similar to ketoconazole. In vitro assays (e.g., human hepatocytes) should assess its binding affinity to CYP3A4 and glucocorticoid receptors (GR). Competitive binding studies using radiolabeled dexamethasone can quantify GR antagonism, while CYP inhibition is tested via fluorogenic substrate assays (e.g., Vivid® CYP3A4). Data should be compared to ketoconazole’s IC₅₀ values .

Q. How does this compound influence the stability of formulated products under stress conditions?

  • Methodological Answer : Forced degradation studies (acid/alkaline hydrolysis, oxidation, thermal stress) are conducted to evaluate impurity formation. Example protocol:

  • Oxidative stress : Treat ketoconazole cream with 3% H₂O₂ at 60°C for 24 hours.
  • Analysis : Monitor Impurity B levels via HPLC. Resolution between degradation products and Impurity B must remain >1.5 under varied mobile phase pH (±0.5) .
    • Stability-indicating methods must demonstrate specificity and precision (RSD <5% for intra-day/inter-day assays) .

Q. What experimental strategies resolve contradictions in impurity quantification across pharmacopeial methods?

  • Methodological Answer : Cross-validation using orthogonal techniques (e.g., LC-MS vs. HPLC-UV) is critical. For example:

  • Discrepancy in BP vs. USP methods : Compare column chemistry (e.g., Chromolith® RP-18e vs. XBridge C18) and mobile phase composition.
  • Statistical analysis : Apply Bland-Altman plots to assess bias between methods. Adjust gradient elution parameters to harmonize retention times .

Q. How can researchers assess the toxicological relevance of this compound?

  • Methodological Answer :

Genotoxicity : Ames test (TA98, TA100 strains) with/without metabolic activation.

Cytotoxicity : MTT assay in HepG2 cells (IC₅₀ determination).

Receptor profiling : Screen for off-target activity (e.g., pregnane X receptor [PXR], constitutive androstane receptor [CAR]) using luciferase reporter assays in HeLa cells .

  • Thresholds: Impurity levels >0.15% in formulations warrant full toxicological evaluation per ICH Q3B .

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